Field: Neuropharmacology
Methods: The research involved reviewing various databases such as NCBI, PubMed, Science Direct (Elsevier), Springer-Nature, ResearchGate, and Google Scholar.
Results: Fisetin, a polyphenolic compound, was found to diminish oxidative stress, ROS production, neurotoxicity, neuro-inflammation, and neurological disorders. At the molecular level, fisetin regulates the activity of PI3K/Akt, Nrf2, NF-κB, protein kinase C, and MAPK pathways to prevent oxidative stress, inflammatory response, and cytotoxicity.
Field: Oncology
Application: Fisetin has been studied for its potential anticancer properties.
Results: Fisetin exhibits a range of biological effects, such as suppressing cell growth, triggering programmed cell death, reducing the formation of new blood vessels, protecting against oxidative stress, and inhibiting cell migration. The anticancer properties of fisetin can be attributed to a diverse array of molecules and signaling pathways, including vascular endothelial growth factor (VEGF), mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), PI3K/Akt/mTOR, and Nrf2/HO-1.
Field: Neurobiology
Field: Gerontology
Application: Fisetin has been studied for its potential anti-aging properties.
Results: Fisetin influences cellular pathways that are known to affect aging.
Field: Immunology
Application: Fisetin has potential roles in immunotherapies and targeted therapies.
Field: Pharmacology
Application: Fisetin has been found to exhibit antiviral, anti-inflammatory, and antibacterial properties.
Methods: The research involved studying the multiple physiological benefits of fisetin.
Field: Biochemistry
Fisetin, chemically known as 7,3',4'-flavon-3-ol, is a naturally occurring flavonol belonging to the flavonoid group of polyphenols. It is predominantly found in various fruits and vegetables such as strawberries, apples, persimmons, onions, and cucumbers. Fisetin exhibits a yellow or ochre color and has been studied for its potential health benefits, including antioxidant and anti-inflammatory properties . The chemical structure of fisetin includes multiple hydroxyl groups that contribute to its biological activities and interactions with cellular components.
Fisetin is notable for its ability to act as a reducing agent. It chemically reacts with reactive oxygen species, neutralizing them and thereby exhibiting antioxidant properties. This reaction is facilitated by the presence of hydroxyl groups on its aromatic rings, which donate electrons to free radicals . Additionally, fisetin can undergo various chemical modifications, including glycosylation reactions that enhance its solubility and bioavailability. For instance, fisetin glycosides can be synthesized using cyclodextrin glycosyltransferase, which facilitates the transfer of glycosyl moieties to specific hydroxyl groups on the fisetin molecule .
Fisetin is recognized for a range of biological activities:
Fisetin can be synthesized through various methods:
Fisetin has numerous applications across various fields:
Fisetin interacts with several molecular targets in biological systems:
Fisetin shares structural similarities with other flavonoids but possesses unique characteristics that differentiate it from them. Here are some comparable compounds:
Compound | Structure Highlights | Unique Features |
---|---|---|
Quercetin | 3',4'-dihydroxyflavone | More widely studied for anti-cancer effects; higher bioavailability. |
Kaempferol | 3',4'-dihydroxyflavone | Exhibits strong antioxidant properties; less focus on senotherapeutic effects. |
Myricetin | 3',4',5-trihydroxyflavone | Known for its anti-inflammatory properties; less studied than fisetin. |
Luteolin | 3',4',5-trihydroxyflavone | Strong anti-inflammatory effects; different pharmacokinetics compared to fisetin. |
Fisetin's unique arrangement of hydroxyl groups contributes to its distinct biological activities, particularly in the context of aging and cellular health interventions. Its ability to target multiple pathways makes it a promising candidate for further research in therapeutic applications .
Irritant